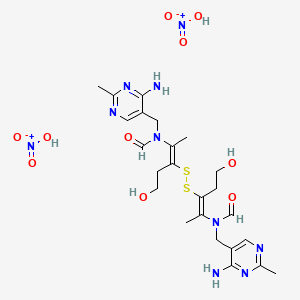
Thiamine disulfide nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine disulfide nitrate is a derivative of thiamine, also known as vitamin B1This compound is of interest due to its potential pharmacological effects and its role in enhancing the bioavailability and stability of thiamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiamine disulfide nitrate typically involves the formation of a disulfide bond between two thiamine molecules. This can be achieved through the oxidation of thiamine using mild oxidizing agents. The nitrate group is then introduced through a nitration reaction, which involves the reaction of thiamine disulfide with nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Thiamine disulfide nitrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form free thiols.
Substitution: The nitrate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiols.
Substitution: Various substituted thiamine derivatives.
Applications De Recherche Scientifique
Thiamine disulfide nitrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiamine disulfide nitrate is fundamentally linked to its role as a derivative of thiamine. Thiamine is an essential nutrient that plays a pivotal role in cellular energy production and the maintenance of neuronal health. The disulfide bond in this compound can undergo reduction in the body, resulting in the formation of free thiamine and other sulfur-containing metabolites. These metabolites are involved in various biochemical pathways, including glucose metabolism and antioxidant defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine mononitrate: Another derivative of thiamine with a nitrate group but without the disulfide bond.
Thiamine chloride hydrochloride: A chloride salt form of thiamine used in dietary supplements.
Benfotiamine: A synthetic thioester of thiamine with higher bioavailability and solubility.
Uniqueness
Thiamine disulfide nitrate is unique due to the presence of both a disulfide bond and a nitrate group. This combination enhances its stability and bioavailability compared to other thiamine derivatives. Additionally, the disulfide bond allows for redox regulation, making it a valuable compound for studying cellular redox processes and potential therapeutic applications .
Propriétés
Numéro CAS |
112141-12-5 |
|---|---|
Formule moléculaire |
C24H34N8O4S2.2HNO3 C24H36N10O10S2 |
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid |
InChI |
InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15-,22-16-;; |
Clé InChI |
MSVPLGIAUQGBIU-PAAHXCEKSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
SMILES isomérique |
CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O |
SMILES canonique |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















